(6-p-Tolyloxy-pyridin-3-yl)-methanol, 95%
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Description
The compound “(6-p-Tolyloxy-pyridin-3-yl)-methanol, 95%” is also known as 2-(6-(p-Tolyloxy)pyridin-3-yl)ethanamine dihydrochloride . It has a CAS Number of 1337880-30-4 . The IUPAC name for this compound is 2-[6-(4-methylphenoxy)-3-pyridinyl]ethanamine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C14H18Cl2N2O . The InChI code is 1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H . This indicates the molecular structure and connectivity of the atoms in the compound.Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+351+338, and P302+352 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, rinsing cautiously with water for several minutes in case of contact with eyes, and washing with plenty of soap and water if on skin .
Properties
IUPAC Name |
[6-(4-methylphenoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWMNPNVPBKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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